molecular formula C9H14N4O3 B2672131 methyl 2-{[1-methyl-5-(methylcarbamoyl)-1H-pyrazol-4-yl]amino}acetate CAS No. 2247207-30-1

methyl 2-{[1-methyl-5-(methylcarbamoyl)-1H-pyrazol-4-yl]amino}acetate

Cat. No.: B2672131
CAS No.: 2247207-30-1
M. Wt: 226.236
InChI Key: DFLVEJAGHHVHKQ-UHFFFAOYSA-N
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Description

Methyl 2-{[1-methyl-5-(methylcarbamoyl)-1H-pyrazol-4-yl]amino}acetate is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by its unique structure, which includes a methylcarbamoyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[1-methyl-5-(methylcarbamoyl)-1H-pyrazol-4-yl]amino}acetate typically involves multi-step organic reactions. One common method involves the reaction of 1-methyl-5-(methylcarbamoyl)-1H-pyrazole-4-amine with methyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the pyrazole derivative attacks the electrophilic carbon of the methyl bromoacetate, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[1-methyl-5-(methylcarbamoyl)-1H-pyrazol-4-yl]amino}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or carbamoyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 2-{[1-methyl-5-(methylcarbamoyl)-1H-pyrazol-4-yl]amino}acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-{[1-methyl-5-(methylcarbamoyl)-1H-pyrazol-4-yl]amino}acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-5-(methylcarbamoyl)-1H-pyrazole-4-amine: A precursor in the synthesis of the target compound.

    Methyl 2-{[1-methyl-1H-pyrazol-4-yl]amino}acetate: A structurally similar compound lacking the carbamoyl group.

Uniqueness

Methyl 2-{[1-methyl-5-(methylcarbamoyl)-1H-pyrazol-4-yl]amino}acetate is unique due to the presence of both the methylcarbamoyl and methyl ester groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[[1-methyl-5-(methylcarbamoyl)pyrazol-4-yl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3/c1-10-9(15)8-6(4-12-13(8)2)11-5-7(14)16-3/h4,11H,5H2,1-3H3,(H,10,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLVEJAGHHVHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=NN1C)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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